Ethanamine, 2,2-dinitro-
Description
The compound "Ethanamine, 2,2-dinitro-" (systematic name: 1,1-diamino-2,2-dinitroethylene) is a nitro-substituted ethanamine derivative. Its molecular formula is C₂H₄N₄O₄ with a molecular weight of 148.08 g/mol and an IUPAC Standard InChIKey FUHQFAMVYDIUKL-UHFFFAOYSA-N .
Properties
CAS No. |
10119-99-0 |
|---|---|
Molecular Formula |
C2H5N3O4 |
Molecular Weight |
135.08 g/mol |
IUPAC Name |
2,2-dinitroethanamine |
InChI |
InChI=1S/C2H5N3O4/c3-1-2(4(6)7)5(8)9/h2H,1,3H2 |
InChI Key |
VBOZRIVJUWIREO-UHFFFAOYSA-N |
Canonical SMILES |
C(C([N+](=O)[O-])[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethanamine, 2,2-dinitro- can be synthesized through nitration reactions involving ethanamine. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups.
Industrial Production Methods
In industrial settings, the production of ethanamine, 2,2-dinitro- involves large-scale nitration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethanamine, 2,2-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, yielding diamino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products Formed
Oxidation: Nitro derivatives with higher oxidation states.
Reduction: Diamino derivatives.
Substitution: Compounds with substituted functional groups replacing the nitro groups.
Scientific Research Applications
Ethanamine, 2,2-dinitro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethanamine, 2,2-dinitro- involves its interaction with molecular targets through its nitro groups. These interactions can lead to various biochemical effects, including enzyme inhibition and modulation of signaling pathways. The compound’s effects are mediated by its ability to form reactive intermediates and interact with nucleophilic sites in biomolecules.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
2,2-Dinitroethane Derivatives
- Ethene-1,1-diamine, 2,2-dinitro (C₂H₄N₄O₄): Functional Groups: Two amino (-NH₂) and two nitro (-NO₂) groups. Stability: Nitro groups increase sensitivity to heat and shock, requiring careful handling.
- TENITRAMINE (C₆H₁₀N₆O₁₂): Functional Groups: Four nitrooxy (-ONO₂) groups attached to an ethylenediamine backbone. Applications: Used as a vasodilator; structurally distinct due to nitrooxy substituents instead of nitro groups . Stability: Nitrooxy esters are less shock-sensitive but hydrolytically unstable compared to nitroamines .
Nitro-Substituted Amines
Diamine and Polyamine Derivatives
2,2'-Oxydiethanamine (CAS 2752-17-2):
- Diethylenetriamine (CAS 111-42-2): Functional Groups: Three amino groups in a linear chain. Applications: Epoxy curing agent, corrosion inhibitor . Stability: High boiling point (271°C) and miscibility with water .
Comparative Data Table
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